![molecular formula C14H14FN3O5S B4988432 2-fluoro-N-3-isoxazolyl-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B4988432.png)
2-fluoro-N-3-isoxazolyl-5-(4-morpholinylsulfonyl)benzamide
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Overview
Description
2-fluoro-N-3-isoxazolyl-5-(4-morpholinylsulfonyl)benzamide is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of a specific protein kinase, making it a valuable tool in the study of various biological processes.
Mechanism of Action
2-fluoro-N-3-isoxazolyl-5-(4-morpholinylsulfonyl)benzamide works by binding to the ATP-binding site of PKB, preventing its activation and subsequent downstream signaling. This inhibition has been shown to affect various cellular processes, including cell proliferation, apoptosis, and metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-fluoro-N-3-isoxazolyl-5-(4-morpholinylsulfonyl)benzamide have been extensively studied. It has been shown to inhibit the growth of various cancer cell lines, induce apoptosis, and affect glucose metabolism in diabetic mice.
Advantages and Limitations for Lab Experiments
The advantages of using 2-fluoro-N-3-isoxazolyl-5-(4-morpholinylsulfonyl)benzamide in lab experiments include its high specificity and potency as a PKB inhibitor. However, its limitations include its potential toxicity and off-target effects, which must be carefully monitored.
Future Directions
There are several future directions for the study of 2-fluoro-N-3-isoxazolyl-5-(4-morpholinylsulfonyl)benzamide. These include:
1. Investigating its potential as a therapeutic agent for cancer and diabetes.
2. Studying its effects on other cellular processes and signaling pathways.
3. Developing more potent and selective inhibitors of PKB.
4. Exploring its potential as a tool for studying other protein kinases and their biological functions.
In conclusion, 2-fluoro-N-3-isoxazolyl-5-(4-morpholinylsulfonyl)benzamide is a valuable tool in scientific research, particularly in the study of PKB and its role in various biological processes. Its high specificity and potency make it a valuable tool, but its potential toxicity and off-target effects must be carefully monitored. There are several future directions for the study of this compound, including its potential as a therapeutic agent for cancer and diabetes and its use in studying other protein kinases and their functions.
Synthesis Methods
The synthesis of 2-fluoro-N-3-isoxazolyl-5-(4-morpholinylsulfonyl)benzamide involves several steps. The first step is the reaction of 2-fluoro-5-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-isoxazolylamine to form the N-acyl isoxazole intermediate, which is then reacted with morpholine and sulfonyl chloride to yield the final product.
Scientific Research Applications
2-fluoro-N-3-isoxazolyl-5-(4-morpholinylsulfonyl)benzamide has been widely used in scientific research as a specific inhibitor of protein kinase B (PKB). PKB is a key regulator of various biological processes, including cell growth, survival, and metabolism. The inhibition of PKB by 2-fluoro-N-3-isoxazolyl-5-(4-morpholinylsulfonyl)benzamide has been shown to affect these processes, making it a valuable tool in the study of cancer, diabetes, and other diseases.
properties
IUPAC Name |
2-fluoro-5-morpholin-4-ylsulfonyl-N-(1,2-oxazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O5S/c15-12-2-1-10(24(20,21)18-4-7-22-8-5-18)9-11(12)14(19)16-13-3-6-23-17-13/h1-3,6,9H,4-5,7-8H2,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUZHVAUFYHIHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=NOC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-5-morpholin-4-ylsulfonyl-N-(1,2-oxazol-3-yl)benzamide |
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